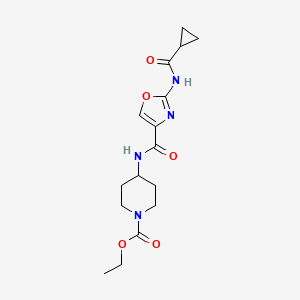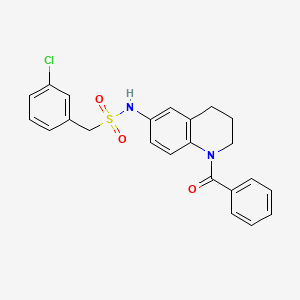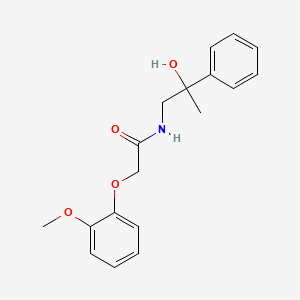
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide (CFNB) is an important compound in the field of pharmaceuticals and biochemistry. CFNB is an organofluorine compound, which is used as an intermediate for the synthesis of various drugs. CFNB is a versatile compound that has numerous applications in the field of pharmaceuticals and biochemistry.
作用机制
The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is not fully understood. However, it is believed that the compound binds to certain enzymes, which then triggers a cascade of biochemical reactions. The exact mechanism of action is not known, but it is believed that the compound may act as an inhibitor of certain enzymes, which then leads to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and can inhibit the growth of certain bacteria. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects in animal models. This compound has also been shown to have anti-cancer effects in animal models.
实验室实验的优点和局限性
The use of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively stable. Furthermore, this compound is relatively non-toxic and has a low environmental impact. On the other hand, this compound is relatively expensive and is not as widely available as other compounds. In addition, the mechanism of action of this compound is not fully understood and further research is needed to understand the exact mechanism of action.
未来方向
There are a number of potential future directions for 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide. One potential direction is to further investigate the mechanism of action of this compound in order to better understand its effects on enzymes and other biochemical pathways. In addition, further research is needed to investigate the potential therapeutic effects of this compound, as well as its potential use in drug development and delivery systems. Furthermore, further research is needed to investigate the potential use of this compound in the synthesis of other organic compounds and materials. Finally, further research is needed to investigate the potential use of this compound in the development of new drugs and drug delivery systems.
合成方法
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide can be synthesized using a variety of methods. The most common method is a reaction between 2-chloro-6-fluoro-N-phenylbenzamide and 2-hydroxy-2-phenylpropyl bromide in the presence of a base. The reaction is typically carried out at room temperature in an aqueous solution of the reactants. The reaction is usually complete within a few hours, and the product is isolated by filtration and recrystallization.
科学研究应用
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide has a wide range of scientific research applications. It has been used as a tool for studying the structure and function of enzymes, for studying the mechanism of action of drugs, and for studying the structure and function of proteins and other macromolecules. This compound has also been used in the development of new drugs and drug delivery systems. In addition, this compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and in the synthesis of polymers and other materials.
属性
IUPAC Name |
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(21,11-6-3-2-4-7-11)10-19-15(20)14-12(17)8-5-9-13(14)18/h2-9,21H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPPVRUCSMRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B6495752.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)



![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)



![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)

